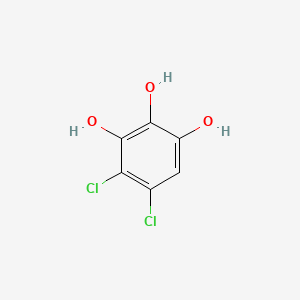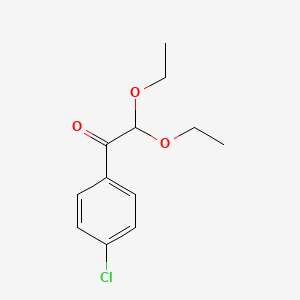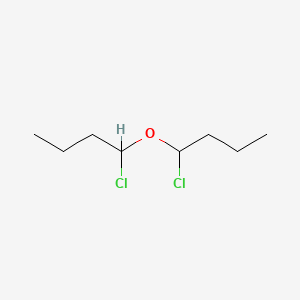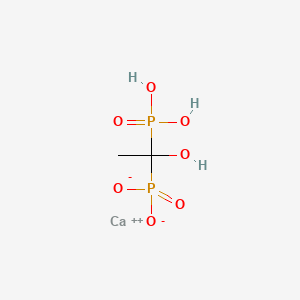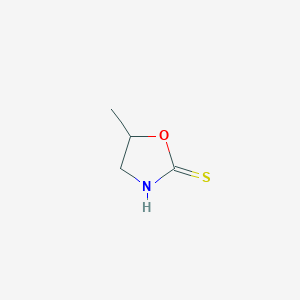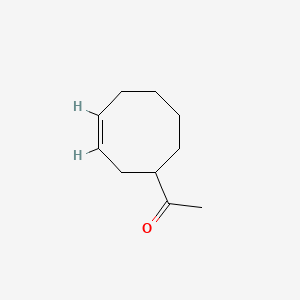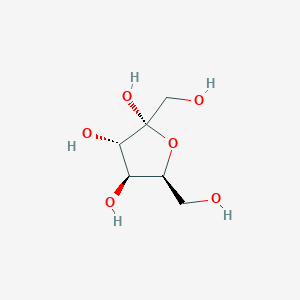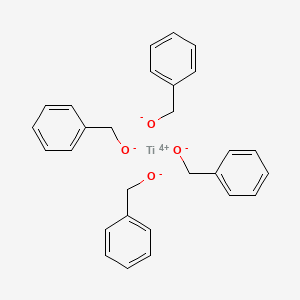
1-(Methoxymethyl)propyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)propyl acrylate, also known as 1-methoxybutan-2-yl prop-2-enoate, is an organic compound with the molecular formula C8H14O3. It is an ester derived from acrylic acid and is used in various industrial applications due to its reactivity and ability to form polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Methoxymethyl)propyl acrylate can be synthesized through the esterification of acrylic acid with 1-(methoxymethyl)propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where acrylic acid and 1-(methoxymethyl)propanol are fed into a reactor along with a catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methoxymethyl)propyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield acrylic acid and 1-(methoxymethyl)propanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for addition across the double bond.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Acrylic acid and 1-(methoxymethyl)propanol.
Addition Reactions: Halogenated derivatives or other addition products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)propyl acrylate has several applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its ability to form strong, durable polymers.
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)propyl acrylate primarily involves its reactivity as an acrylate ester. The double bond in the acrylate group allows it to participate in polymerization reactions, forming long polymer chains. The ester functionality can also undergo hydrolysis, leading to the formation of acrylic acid and 1-(methoxymethyl)propanol. These reactions are facilitated by the presence of catalysts or initiators that activate the double bond or ester group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acrylate: Similar in structure but with a methyl group instead of the methoxymethyl group.
Ethyl acrylate: Contains an ethyl group instead of the methoxymethyl group.
Butyl acrylate: Has a butyl group in place of the methoxymethyl group.
Uniqueness
1-(Methoxymethyl)propyl acrylate is unique due to the presence of the methoxymethyl group, which imparts different reactivity and properties compared to other acrylates. This functional group can influence the polymerization behavior and the physical properties of the resulting polymers, making it suitable for specific applications where other acrylates may not perform as well.
Eigenschaften
CAS-Nummer |
85269-37-0 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
1-methoxybutan-2-yl prop-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-7(6-10-3)11-8(9)5-2/h5,7H,2,4,6H2,1,3H3 |
InChI-Schlüssel |
UGUWQOBYUTTXNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


